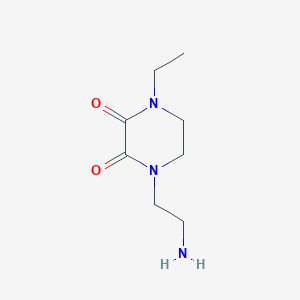

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione

Description

Overview of the Piperazine (B1678402) and Dione (B5365651) Structural Motifs in Organic Chemistry

The architecture of "1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione" is built upon two fundamental structural motifs in organic chemistry: the piperazine ring and a dione functional group.

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). hpmcmanufacturer.comnih.gov This heterocycle is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in pharmaceuticals is due to several beneficial properties. The two nitrogen atoms can improve the pharmacokinetic profile of a drug candidate, enhancing water solubility and bioavailability. mdpi.com Furthermore, the piperazine ring is conformationally flexible and can be substituted at its nitrogen atoms, allowing for the precise tuning of a molecule's three-dimensional shape and properties to interact with biological targets. hpmcmanufacturer.comresearchgate.net This versatility has led to its incorporation into a wide array of drugs with diverse therapeutic applications, including antipsychotic, anticancer, and antiviral agents. wisdomlib.orgnih.gov

A dione is a molecule that contains two ketone (C=O) functional groups. ucla.edu The placement of these groups relative to each other defines the dione's properties and reactivity. In the case of a piperazine-2,3-dione, the two carbonyl groups are adjacent, forming an α-dione. This arrangement imparts specific electronic and steric characteristics to the ring, influencing its reactivity and potential as a scaffold in chemical synthesis.

The Role of Piperazine-2,3-dione Derivatives in Chemical Synthesis and Research

Piperazine-2,3-dione derivatives serve as versatile building blocks and target molecules in chemical research. The related piperazine-2,5-diones (diketopiperazines) are well-studied as the smallest class of cyclic peptides and are known to exhibit a wide range of biological activities. nih.gov They are often rigid structures that can mimic peptide turns, making them valuable in the design of peptidomimetics.

The piperazine-2,3-dione scaffold, while less common, offers unique synthetic opportunities. The presence of the vicinal dicarbonyl unit, an amide, and a tertiary amine within a single heterocyclic ring provides multiple sites for chemical modification. Research into related heterocyclic diones, such as piperidine-2,4-diones, has shown their utility as platforms for constructing diverse and complex molecular architectures for drug development and natural product synthesis. rsc.org The synthesis of the core piperazine-2,6-dione (B107378) structure has been a subject of research, with methods developed to produce these scaffolds efficiently. bohrium.com These synthetic strategies can potentially be adapted for the synthesis of the 2,3-dione isomers.

Rationale for Investigating Substituted Piperazine-2,3-diones, Including this compound

The investigation of specifically substituted piperazine-2,3-diones is driven by the principles of rational drug design. Each substituent on the core scaffold is chosen to impart specific properties to the final molecule.

For This compound , the rationale can be broken down as follows:

Piperazine-2,3-dione core : Provides a semi-rigid, defined three-dimensional structure. The amide and ketone groups can act as hydrogen bond acceptors, while the N-H group (if present after tautomerization) could be a hydrogen bond donor.

4-ethyl group : This is a small, lipophilic group that can influence the molecule's solubility and its ability to bind to hydrophobic pockets in biological targets like enzymes or receptors.

1-(2-Aminoethyl) group : This substituent introduces a primary amine, which is basic. At physiological pH, this group would likely be protonated, carrying a positive charge. This charge can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. The flexible two-carbon linker allows the amine to orient itself optimally for such interactions.

By combining these features, the molecule is designed to have a specific set of physicochemical properties that could lead to high affinity and selectivity for a particular biological target. The modular nature of its synthesis would allow for the creation of a library of related compounds to explore structure-activity relationships (SAR).

Current Research Trends in Heterocyclic Chemistry Relevant to this Compound Class

Modern heterocyclic chemistry is focused on several key areas that are highly relevant to compounds like this compound.

One major trend is the development of novel methods for the C–H functionalization of heterocyclic rings. mdpi.com Traditionally, modifications to the piperazine ring have been largely limited to the nitrogen atoms. However, recent advances allow for the direct attachment of substituents to the carbon atoms of the ring, vastly expanding the accessible chemical space and allowing for the synthesis of more complex and diverse derivatives. doaj.org

Another significant trend is the use of photoredox catalysis and other green chemistry approaches. These methods offer mild and efficient ways to construct and modify complex molecules, often avoiding the use of harsh reagents or protecting groups. mdpi.com

Furthermore, there is a continued emphasis on the use of privileged scaffolds , like piperazine, in molecular hybridization. researchgate.net This involves combining the piperazine core with other known pharmacophores to create new hybrid molecules with potentially enhanced or novel biological activities. researchgate.net The exploration of compounds such as this compound fits squarely within this trend of creating novel, functionalized heterocyclic systems for applications in medicinal chemistry and materials science.

Data of Related Compounds

Due to the specific nature of "this compound," publicly available experimental data is limited. However, the physicochemical properties of its core components and closely related analogues can provide valuable context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Piperazine | C₄H₁₀N₂ | 86.14 | The core heterocyclic scaffold. nih.gov |

| 1-(2-Aminoethyl)piperazine | C₆H₁₅N₃ | 129.20 | A key precursor, containing the aminoethyl side chain. |

| 1-Ethylpiperazine-2,3-dione (B121611) | C₆H₁₀N₂O₂ | 142.16 | The ethyl-substituted dione core (hypothetical monomer). |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-10-5-6-11(4-3-9)8(13)7(10)12/h2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVWCAIKBBEBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501911 | |

| Record name | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77439-70-4 | |

| Record name | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Aminoethyl 4 Ethylpiperazine 2,3 Dione and Its Analogues

General Approaches to the Synthesis of Piperazine-2,3-diones

The piperazine-2,3-dione core is a key structural motif found in various biologically active compounds. Its synthesis is typically achieved through cyclization reactions that form the heterocyclic ring.

Cyclization Reactions

A primary and widely employed method for synthesizing the piperazine-2,3-dione ring is the condensation reaction between a 1,2-diamine and an oxalate (B1200264) derivative, most commonly diethyl oxalate. google.comstackexchange.com This reaction forms the two amide bonds of the piperazine (B1678402) ring in a single step. The process begins with the nucleophilic attack of one amino group of the diamine on an ester carbonyl of diethyl oxalate, followed by an intramolecular attack by the second amino group to close the ring and form the stable six-membered diketopiperazine structure. stackexchange.com

The versatility of this method allows for the synthesis of various substituted piperazine-2,3-diones by starting with appropriately substituted ethylenediamine (B42938) precursors. google.com For instance, using an N-substituted ethylenediamine will result in a corresponding N-substituted piperazine-2,3-dione. asianpubs.org

Another approach involves the catalytic reductive cyclization of dioximes. This method can build the piperazine ring from a primary amino group by utilizing sequential double Michael addition of nitrosoalkenes to an amine, followed by a stereoselective cyclization. mdpi.com

Approaches via Amidation and Ring-Closing Steps

An alternative to direct cyclization involves a stepwise approach. This method first involves the formation of an amide bond between a 1,2-diamine and a suitable acylating agent, followed by an intramolecular ring-closing step to form the second amide bond. While potentially longer, this strategy can offer better control for complex or sensitive substrates. These multi-step sequences often involve an initial intermolecular reaction followed by an intramolecular cyclization to assemble the final piperazinone ring system. researchgate.netmdpi.com

Specific Synthetic Strategies for 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione

The synthesis of the specifically substituted target compound, this compound, requires careful regioselective control to correctly place the ethyl group at the N4 position and the aminoethyl group at the N1 position.

Introduction of the 2,3-Dione Functionality

The most direct method for introducing the 2,3-dione functionality is through the previously mentioned cyclocondensation reaction using diethyl oxalate. google.comstackexchange.com A plausible synthetic route would involve a pre-formed, asymmetrically substituted diamine, N-(2-aminoethyl)-N'-ethylethylenediamine, which would then be reacted with diethyl oxalate. This cyclization would directly yield the desired this compound, assuming the starting diamine is correctly synthesized. The general reaction is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| N,N'-disubstituted ethylenediamine | Diethyl Oxalate | 1,4-disubstituted piperazine-2,3-dione | Cyclocondensation |

Alkylation and Functionalization at Piperazine Nitrogen Atoms (N1 and N4)

Achieving the specific N1, N4-disubstitution pattern is the crucial challenge. Classic strategies for preparing 1,4-disubstituted piperazines often rely on the stepwise nucleophilic substitution of reactive halides with a piperazine core. researchgate.net This process typically requires careful use of protecting groups to ensure regioselectivity.

For the target molecule, a synthetic pathway could start with piperazine itself. One nitrogen would be protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen with an ethylating agent (e.g., ethyl iodide). Subsequent deprotection would free the second nitrogen, which could then be functionalized with a protected aminoethyl group, such as N-(2-bromoethyl)phthalimide. asianpubs.org Hydrazinolysis to remove the phthalimide (B116566) protecting group would reveal the primary amine. The final step would then be the introduction of the 2,3-dione functionality, likely through oxidation of the piperazine ring at the carbons adjacent to the nitrogens.

Reductive amination is another powerful technique for N-alkylation. This method involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent, and it can be used to introduce substituents onto the piperazine nitrogens. nih.gov

Regioselective Installation of the Aminoethyl and Ethyl Substituents

Regioselectivity is paramount for the synthesis of asymmetrically substituted piperazines like this compound. A divergent synthetic approach can facilitate this by creating a scaffold suitable for introducing molecular diversity at specific positions. rsc.org

A potential regioselective strategy is outlined in the table below, which breaks down a hypothetical multi-step synthesis. This approach relies on controlling the reactivity of the two distinct nitrogen atoms within the piperazine precursor.

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Monoprotection of Piperazine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Differentiate the two nitrogen atoms. |

| 2 | N4-Ethylation | Ethyl iodide, Base (e.g., K₂CO₃) | Install the ethyl group at the N4 position. |

| 3 | Deprotection | Trifluoroacetic acid (TFA) or HCl | Remove the Boc protecting group from N1. |

| 4 | N1-Alkylation with protected aminoethyl group | N-(2-bromoethyl)phthalimide | Introduce the protected aminoethyl side chain at N1. |

| 5 | Formation of Piperazine-2,3-dione | Oxidation or Cyclization with Diethyl Oxalate (if starting from diamine) | Create the final dione (B5365651) structure. |

| 6 | Final Deprotection | Hydrazine (B178648) (H₂NNH₂) | Reveal the primary amine of the aminoethyl group. |

This step-by-step functionalization ensures that the ethyl and aminoethyl groups are installed at the correct nitrogen atoms, leading to the desired 1,4-disubstituted product before or after the formation of the 2,3-dione ring. The synthesis of N-substituted ethylenediamine derivatives is a critical field, as these compounds serve as vital intermediates for more complex molecules. asianpubs.org

Optimization of Reaction Conditions and Yields

The synthesis of the target compound, this compound, is logically achieved by the N-alkylation of the 1-ethylpiperazine-2,3-dione (B121611) core. A plausible route involves the reaction of 1-ethylpiperazine-2,3-dione with a suitable two-carbon electrophile containing a protected primary amine, such as N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethyl bromide, followed by deprotection. The optimization of this synthetic sequence is critical for maximizing yield and purity.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. For the N-alkylation step, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or a stronger inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be employed to deprotonate the piperazine nitrogen. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically preferred as they effectively solvate the reactants without interfering with the reaction.

Temperature control is essential to balance the reaction rate against the formation of side products. The reaction may be initiated at room temperature and gently heated to drive it to completion. Careful monitoring by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal reaction time and prevent degradation of the product. The subsequent deprotection step depends on the protecting group used. For instance, a phthalimide group is commonly removed using hydrazine, while a Boc group is cleaved under acidic conditions with reagents like trifluoroacetic acid (TFA). Optimization of these deprotection steps involves adjusting reagent concentration and reaction time to ensure complete removal of the protecting group without affecting the piperazine-2,3-dione core.

| Parameter | Options | Considerations for Optimization |

| Base (for Alkylation) | K₂CO₃, NaH, Triethylamine | Base strength should be sufficient to deprotonate the piperazine nitrogen without causing side reactions. |

| Solvent (for Alkylation) | DMF, Acetonitrile, THF | Must dissolve reactants and be inert to the reaction conditions. Polar aprotic solvents are generally preferred. |

| Temperature | Room Temperature to 60 °C | Higher temperatures can increase reaction rate but may also lead to byproduct formation. |

| Protecting Group | Phthalimide, Boc | Choice affects the conditions for the final deprotection step (e.g., hydrazine for phthalimide, acid for Boc). |

| Deprotection Reagent | Hydrazine, Trifluoroacetic Acid (TFA) | Must be effective at removing the protecting group without cleaving the target molecule. |

Synthesis of Related Piperazine Derivatives and Precursors

Preparation of N-Aminoethylpiperazine and its Ethylated Analogues

N-(2-Aminoethyl)piperazine (AEP) is a key precursor containing the necessary aminoethyl side chain. It is a derivative of piperazine and contains primary, secondary, and tertiary nitrogen atoms. wikipedia.org Industrial production of AEP often involves the reaction of ethylene (B1197577) dichloride with ammonia, which produces a mixture of ethylene amines that are then separated by distillation. wikipedia.org Another method involves reacting ethylenediamine or ethanolamine/ammonia mixtures over a catalyst. wikipedia.org A continuous process for producing AEP involves the catalytic hydrogenation of nitrilotriacetonitrile (B1593920) in the presence of hydrogen and a catalyst such as nickel, copper, or cobalt, at temperatures between 75 °C and 200 °C. google.com

The synthesis of ethylated analogues, such as 1-Ethylpiperazine, can be achieved through several methods. One common approach is the reaction of piperazine with an ethylating agent like bromoethane. While this method is straightforward, it can lead to the formation of the N,N'-diethylpiperazine byproduct and can be costly. guidechem.com An alternative involves reacting ethylamine (B1201723) with epichlorohydrin, though this method often requires high temperatures and can result in multiple byproducts. guidechem.com

| Precursor | Synthetic Method | Reactants | Key Conditions |

| N-Aminoethylpiperazine (AEP) | Ammonolysis | Ethylene dichloride, Ammonia | Distillation to separate products wikipedia.org |

| N-Aminoethylpiperazine (AEP) | Catalytic Hydrogenation | Nitrilotriacetonitrile, Hydrogen, Ammonia | Catalyst (Ni, Cu, Co), 75-200 °C, 500-10,000 psig google.com |

| 1-Ethylpiperazine | N-Alkylation | Piperazine, Bromoethane | Can produce N,N'-diethylpiperazine byproduct guidechem.com |

| 1-Ethylpiperazine | Cyclization | Ethylamine, Epichlorohydrin | High temperature, potential for multiple byproducts guidechem.com |

Synthesis of 1-Ethylpiperazine-2,3-dione as a Core Intermediate

The core structure, 1-Ethylpiperazine-2,3-dione, is a crucial intermediate. A documented synthesis involves the reaction of N-ethylethylenediamine with diethyl oxalate. prepchem.com In this procedure, N-ethylethylenediamine is added dropwise to a mixture of diethyl oxalate and ethanol (B145695) at room temperature. The reaction mixture is stirred for several hours, after which the ethanol is removed by heating. The resulting residue is then recrystallized from a suitable solvent, such as dioxane, to yield the pure 1-ethylpiperazine-2,3-dione product with a reported yield of 76.0%. prepchem.com This condensation reaction forms the six-membered piperazine-dione ring in a single, efficient step.

| Product | Reactants | Solvent | Reaction Time | Yield |

| 1-Ethylpiperazine-2,3-dione | N-ethylethylenediamine, Diethyl oxalate | Ethanol | 3 hours | 76.0% prepchem.com |

Derivatization of Aminoethyl Side Chains

The primary amine of the aminoethyl side chain in this compound offers a versatile point for further chemical modification or derivatization. Standard reactions for primary amines can be applied to introduce a wide variety of functional groups. For instance, reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) can be used to introduce alkyl substituents. nih.gov

Acylation reactions with acid chlorides or anhydrides can form amide bonds, while reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. nih.gov These derivatization reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound. The reactivity of the primary amine allows for the construction of a diverse library of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Principles in Piperazine Derivative Synthesis

The application of green chemistry principles to the synthesis of piperazine derivatives is an area of growing importance, aiming to reduce environmental impact and improve sustainability. researchgate.netunibo.it Key strategies include the use of environmentally benign solvents, microwave-assisted synthesis, and the development of catalyst-free reactions. researchgate.net

Photoredox catalysis, using either transition-metal complexes or purely organic dyes, has emerged as a sustainable method for the C-H functionalization of piperazine rings, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net These reactions can often be performed under mild conditions. Furthermore, multicomponent, single-pot reactions are being explored to increase efficiency and reduce waste by minimizing intermediate purification steps. researchgate.net The development of processes that utilize renewable starting materials and minimize the use of hazardous reagents is a central goal in the green synthesis of these valuable heterocyclic compounds. mdpi.com

| Green Chemistry Principle | Application in Piperazine Synthesis | Benefit |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, increased yields researchgate.net |

| Catalysis | Photoredox catalysis for C-H functionalization | Avoids pre-functionalization, mild conditions mdpi.com |

| Atom Economy | Multicomponent, single-pot reactions | Reduces waste, fewer purification steps researchgate.net |

| Safer Solvents & Reagents | Use of green solvents (e.g., water, ethanol) | Reduced environmental impact and toxicity researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 1 2 Aminoethyl 4 Ethylpiperazine 2,3 Dione

Mechanistic Studies of Key Transformation Steps

The molecule possesses multiple sites susceptible to chemical transformation. The primary amino group is a potent nucleophile, while the dione (B5365651) carbonyls present electrophilic centers. The tertiary amine, in contrast, is sterically hindered and less likely to act as a nucleophile but can function as a base.

Nucleophilic Additions and Substitutions Involving Amino Groups

The primary amine of the aminoethyl side chain is the most prominent nucleophilic site in the molecule. libretexts.org Its lone pair of electrons is readily available to attack electron-deficient centers. libretexts.org This reactivity allows for a variety of nucleophilic addition and substitution reactions.

In nucleophilic substitution reactions, such as with alkyl halides (SN2 reaction), the primary amine can attack the electrophilic carbon, displacing a leaving group. youtube.com This reaction can proceed in stages, potentially leading to secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt if an excess of the alkyl halide is used. libretexts.orgchemguide.co.uk Similarly, reactions with acyl chlorides or acid anhydrides would lead to the formation of an amide bond, a common transformation for primary amines. libretexts.orglibretexts.org

The table below summarizes the expected nucleophilic substitution reactions involving the primary amino group.

| Reactant Type | Example Reactant | Expected Product | Reaction Type |

| Alkyl Halide | Bromoethane | N-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)ethyl)ethanamine | SN2 Alkylation |

| Acyl Chloride | Ethanoyl chloride | N-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)ethyl)acetamide | Acylation |

| Acid Anhydride | Acetic anhydride | N-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)ethyl)acetamide | Acylation |

Reactions at the Dione Carbonyl Centers

The adjacent carbonyl groups at the C2 and C3 positions of the piperazine (B1678402) ring are electrophilic centers. thermofisher.com The polarization of the carbon-oxygen double bond renders the carbon atoms susceptible to attack by nucleophiles. eopcw.comlibretexts.org

Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, would likely add to one or both carbonyl carbons, forming tertiary alcohols upon acidic workup. Reductants like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the carbonyls to secondary alcohols.

Furthermore, these carbonyl groups can react with primary amines to form imines, a reaction that typically proceeds via a carbinolamine intermediate followed by dehydration. eopcw.comyoutube.com Given the intramolecular primary amine, conditions could potentially favor an intramolecular cyclization, though this would lead to a strained ring system.

Reactivity Profile of the Piperazine-2,3-dione Moiety

The piperazine-2,3-dione ring is a cyclic structure containing two amide-like functionalities in a vicinal arrangement. This alpha-dicarbonyl system has a unique reactivity profile.

Stability and Potential Tautomerism of the Dione System

The piperazine-2,3-dione ring itself is a stable heterocyclic scaffold. researchgate.net The alpha-keto-amide moiety is known to have better metabolic and chemical stability compared to analogous alpha-keto-esters or aldehydes. nih.govacs.org

This system can theoretically exhibit keto-enol tautomerism. A proton from a carbon adjacent to a carbonyl group (an alpha-carbon) can migrate to the carbonyl oxygen, forming an enol. youtube.com In this specific molecule, protons on C5 and C6 are alpha to the C3 and C2 carbonyls, respectively. This could lead to the formation of enol or even di-enol tautomers, which may be stabilized by conjugation within the ring system. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH. youtube.comquora.com

The table below illustrates the potential tautomeric forms of the piperazine-2,3-dione ring.

| Tautomer Type | Description | Potential Structure |

| Diketo Form | The standard representation of the molecule. | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione |

| Enol Form | Migration of a proton from C5 to the C3 oxygen. | 1-(2-Aminoethyl)-4-ethyl-3-hydroxy-5,6-dihydropyrazin-2(1H)-one |

| Di-enol Form | Migration of protons from C5 and C6 to the carbonyl oxygens. | 1-(2-Aminoethyl)-4-ethyl-2,3-dihydroxy-1,4,5,6-tetrahydropyrazine |

Chemical Transformations of the Cyclic Imide Functionality

The structure contains two amide bonds within the ring. Like other cyclic amides (lactams) or imides, the piperazine-2,3-dione ring is susceptible to hydrolysis under acidic or basic conditions. This would result in the cleavage of one or both amide bonds, leading to ring-opening and the formation of linear amino acid derivatives. For instance, hydrolysis could yield a derivative of N-ethylethylenediamine. The biotransformation of piperazine rings in other molecules often involves such ring cleavage reactions. researchgate.net

Reactivity of the Aminoethyl Side Chain and its Primary Amine Functionality

The reactivity of the aminoethyl side chain is dominated by its terminal primary amine (-NH₂). This group confers both basicity and high nucleophilicity to the molecule. libretexts.org

This functionality enables reactions with a wide array of electrophiles. For example, it can undergo addition-elimination reactions with aldehydes and ketones to form Schiff bases (imines). youtube.com It can also participate in Michael additions to α,β-unsaturated carbonyl compounds. The inherent reactivity of a primary amine makes it a key site for synthetic modifications of the molecule. nih.gov

The following table details some of the fundamental reactions characteristic of the primary amine functionality.

| Reaction Type | Electrophile | Product Class | Significance |

| Acid-Base Reaction | H₃O⁺ | Ammonium Salt | Alters solubility and properties. |

| Alkylation | R-X (Alkyl Halide) | Secondary/Tertiary Amine | Forms new C-N bonds. libretexts.org |

| Acylation | R-COCl (Acyl Chloride) | Amide | Forms a stable amide linkage. |

| Schiff Base Formation | R₂C=O (Aldehyde/Ketone) | Imine | Reversible formation of a C=N double bond. |

Electrophilic and Nucleophilic Character of the Compound

The unique arrangement of functional groups in this compound gives rise to distinct electrophilic and nucleophilic centers within the molecule. This duality in its chemical nature allows it to participate in a variety of chemical transformations.

Nucleophilic Character:

The primary nucleophilic sites of the molecule are the nitrogen atoms. The terminal primary amine of the 2-aminoethyl group is the most prominent nucleophilic center. Primary amines are well-established as effective nucleophiles in organic chemistry. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on this nitrogen atom is readily available for donation to an electrophile. youtube.com Its nucleophilicity is influenced by its basicity; however, steric hindrance around the nitrogen atom can also play a role. masterorganicchemistry.com

The nitrogen atoms within the piperazine-2,3-dione ring also possess lone pairs of electrons and can exhibit nucleophilic properties. However, their nucleophilicity is significantly diminished due to the electron-withdrawing effect of the adjacent carbonyl groups. This delocalization of the lone pair into the carbonyl system reduces their availability for external bonding.

Potential Nucleophilic Reactions:

Alkylation and Acylation: The primary amine can readily undergo alkylation with alkyl halides and acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. These are common reactions for piperazine derivatives.

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Michael Addition: As a potent nucleophile, the primary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Electrophilic Character:

The primary electrophilic sites in this compound are the carbonyl carbons of the dione functionality. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atoms, making them susceptible to attack by nucleophiles.

The acidity of the α-protons on the piperazine ring can be enhanced by N-acetylation, which increases their susceptibility to deprotonation and subsequent reaction with electrophiles. csu.edu.au

Potential Electrophilic Reactions:

Nucleophilic Acyl Substitution: The carbonyl groups can be attacked by strong nucleophiles, potentially leading to ring-opening of the piperazine-2,3-dione structure under harsh conditions.

Condensation Reactions: The methylene (B1212753) protons alpha to the carbonyl groups can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in condensation reactions, such as the aldol (B89426) or Claisen condensations. The N-acetylation of the amide nitrogen atoms is crucial for increasing the acidity of these methylene protons. csu.edu.au

Interactive Data Table: Predicted Reactivity Sites of this compound

| Site | Character | Potential Reactions | Governing Factors |

| Primary Amine Nitrogen | Strong Nucleophile | Alkylation, Acylation, Imine formation, Michael addition | Basicity, Steric hindrance |

| Piperazine Ring Nitrogens | Weak Nucleophile | Limited reactivity due to amide resonance | Electron-withdrawing effect of carbonyls |

| Carbonyl Carbons | Electrophile | Nucleophilic acyl substitution, Condensation reactions | Polarization of C=O bond |

| α-Methylene Protons | Weakly Acidic (Pro-nucleophilic) | Deprotonation to form enolate for condensation reactions | Acidity enhanced by adjacent carbonyls and N-substitution |

Detailed Research Findings:

While specific experimental studies on the reaction mechanisms of this compound are not extensively available in the public domain, the reactivity of related piperazine and piperazine-2,5-dione structures provides valuable insights. For instance, studies on the synthesis of substituted piperazine-2,5-diones have demonstrated the feasibility of condensation reactions at the α-carbon positions, which is a key indicator of the potential for similar reactivity in the 2,3-dione isomer. csu.edu.au Furthermore, the extensive chemistry of primary amines confirms their role as versatile nucleophiles in a wide array of organic transformations. libretexts.orgmasterorganicchemistry.com The principles of nucleophilicity suggest that the terminal amine in the subject compound would be a significantly more potent nucleophile than the amide nitrogens within the ring. libretexts.org

Advanced Spectroscopic and Structural Characterization of 1 2 Aminoethyl 4 Ethylpiperazine 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) for 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione has been found in the reviewed literature. The generation of a data table with chemical shifts and coupling constants would be hypothetical.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

There is no published mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination or tandem mass spectrometry (MS/MS) for fragmentation analysis, for this compound. A table of m/z values and their corresponding fragment assignments cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimentally determined Infrared (IR) and Raman spectroscopic data for this compound are not available in the public domain. A data table of vibrational frequencies and their corresponding functional group assignments cannot be accurately generated.

X-ray Crystallography for Solid-State Structure Elucidation

A crystal structure for this compound has not been reported in crystallographic databases. Consequently, a data table of crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates cannot be presented.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

As there is no indication of a chiral center in the molecular structure of this compound, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable for enantiomeric characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the molecule's stability, vibrational frequencies, and other electronic properties such as dipole moment and atomic charges. Such studies on related heterocyclic compounds have successfully predicted their structural parameters. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, thereby predicting how the molecule might interact with other chemical species. mdpi.com For this compound, MEP analysis would highlight the reactive centers, such as the lone pairs on nitrogen and oxygen atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. utexas.edu For this compound, MD simulations would reveal its conformational flexibility and the preferred three-dimensional structures it adopts in different environments (e.g., in a vacuum or in a solvent). By simulating the molecule's motion, researchers can understand its dynamic behavior, identify stable conformers, and analyze the transitions between them, which is crucial for understanding its biological activity. researchgate.netresearchgate.net

In Silico Prediction of Chemical Reactivity and Reaction Pathways

In silico methods, leveraging data from quantum chemical calculations like DFT, can predict a molecule's reactivity. Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can quantify the reactivity of this compound. materialsciencejournal.org These computational tools can also be used to model potential reaction pathways, calculate activation energies, and predict the products of chemical reactions, offering a theoretical framework to guide experimental synthesis and reactivity studies.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Theoretical SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational descriptors to build mathematical models that predict the activity of compounds. nih.gov For a series of analogs of this compound, QSAR models could be developed to identify which structural features (e.g., specific substituents, electronic properties, or steric factors) are critical for a desired biological effect. These models are instrumental in rationally designing new, more potent compounds. nih.gov

Ligand-Biomolecule Interaction Studies through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target biomolecule, typically a protein or nucleic acid. nih.govdovepress.com This simulation provides insights into the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. nih.gov Docking studies are essential in drug discovery for screening virtual libraries of compounds, elucidating mechanisms of action, and guiding the optimization of lead candidates to improve their binding affinity and selectivity. nih.govresearchgate.net

Applications As a Chemical Building Block and Ligand

Role in Multi-Component Organic Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. The structural features of 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione make it a promising candidate for use in such reactions. The primary amino group of the aminoethyl moiety can readily participate as the amine component in various MCRs.

Although direct studies employing this compound in MCRs are not extensively documented, the reactivity of similar amino-functionalized piperazines suggests its potential. For instance, in reactions like the Ugi or Passerini condensations, the primary amine could react with aldehydes, isocyanides, and carboxylic acids to rapidly generate complex molecular structures. The piperazine-2,5-dione core, a related cyclic peptide structure, has been utilized in post-Ugi cascade reactions to construct diverse compound libraries, indicating the utility of such cyclic diamide (B1670390) systems in complex synthetic sequences. rsc.org The presence of the piperazine-2,3-dione scaffold would introduce unique steric and electronic properties to the resulting MCR products, potentially influencing their biological activity and three-dimensional conformation.

Design and Formation of Metal Complexes

The piperazine (B1678402) nucleus and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. rsc.orgunh.edu The title compound, with its multiple nitrogen and oxygen donor atoms, is expected to be a potent chelating agent.

The chelation capability of this compound stems from its multiple potential coordination sites. The two nitrogen atoms of the piperazine ring and the nitrogen atom of the primary amino group can act as Lewis bases, donating their lone pairs of electrons to a metal center. biointerfaceresearch.com The ethylenediamine-like fragment formed by the aminoethyl group and the adjacent piperazine nitrogen is a classic bidentate chelating motif, known to form stable five-membered rings with metal ions.

Furthermore, the two carbonyl oxygen atoms of the dione (B5365651) functionality introduce additional potential coordination sites, allowing the ligand to act in a multidentate fashion. Depending on the metal ion's size, preferred coordination geometry, and the reaction conditions, the ligand could coordinate in various modes:

Bidentate: Utilizing the two nitrogens of the aminoethylpiperazine fragment.

Tridentate: Involving the aminoethyl nitrogen and both piperazine nitrogens or one piperazine nitrogen and a carbonyl oxygen.

Bridging Ligand: The piperazine ring can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.netrsc.org

The conformation of the piperazine ring, typically a chair or boat form, will also influence the geometry of the resulting metal complex. researchgate.netnih.gov

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the amino and piperazine nitrogen atoms to a metal center would lead to shifts in the N-H and C-N stretching vibrations. Similarly, if the carbonyl oxygens are involved in coordination, a shift in the C=O stretching frequency to a lower wavenumber would be expected. mdpi.comijsred.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the ligand and the metal. These spectra are highly dependent on the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes can lead to broadened signals, for diamagnetic metal complexes like those with Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy would show chemical shifts in the protons and carbons adjacent to the coordination sites.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the composition of the complexes in solution, identifying species such as [L+M]²⁺ or [L+M+X]⁺ (where L is the ligand, M is the metal, and X is a counterion). nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the conformation of the piperazine ring. nih.gov

| Technique | Expected Observations upon Complexation |

| FTIR Spectroscopy | Shift in ν(N-H) and ν(C-N) bands; Shift in ν(C=O) band if coordinated; Appearance of new ν(M-N) and ν(M-O) bands. |

| UV-Visible Spectroscopy | Appearance of d-d transition and ligand-to-metal charge transfer (LMCT) bands. |

| NMR Spectroscopy | Chemical shift changes for protons and carbons near coordination sites (for diamagnetic complexes). |

| Mass Spectrometry | Detection of complex ions confirming ligand-metal stoichiometry. |

| X-ray Crystallography | Determination of precise 3D structure, coordination geometry, and bond parameters. |

Development of Novel Materials through Polymer Functionalization

The presence of a reactive primary amine makes this compound an excellent candidate for incorporation into polymeric structures. Functionalized polymers containing piperazine moieties have been developed for various applications, including antimicrobial coatings and drug delivery systems. nih.govrsc.org

The title compound can be integrated into polymers through several strategies:

Post-Polymerization Modification: A pre-formed polymer with reactive side chains (e.g., epoxides, acyl chlorides, or activated esters) can be treated with this compound. The primary amine will react with these groups to covalently attach the piperazine-dione moiety to the polymer backbone. researchgate.netacs.org

Monomer Synthesis: The compound can be first converted into a polymerizable monomer. For example, reaction with acryloyl chloride or methacryloyl chloride would yield an acrylamide (B121943) or methacrylamide (B166291) monomer that can then be subjected to free-radical polymerization. rsc.org

Polycondensation Reactions: As a diamine (considering the primary and one of the secondary piperazine amines), it could potentially participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides.

The incorporation of the piperazine-2,3-dione unit into a polymer can impart specific properties, such as hydrophilicity, pH-responsiveness (due to the tertiary amine in the piperazine ring), and the ability to chelate metal ions. researchgate.net These functionalized polymers could find use in advanced materials, such as stimuli-responsive hydrogels or functional coatings. researchgate.netrsc.org

Utilization as a Scaffold for Combinatorial Chemistry and Library Generation

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability. tandfonline.comresearchgate.netmdpi.com Piperazine-2,5-diones and piperazine-2-carboxamides are also common scaffolds for the construction of combinatorial libraries aimed at drug discovery. nih.gov5z.commdpi.com

This compound possesses multiple points of diversity that can be exploited in the generation of chemical libraries:

R¹ (Primary Amine): The primary amino group can be readily acylated, sulfonated, or reductively aminated with a wide variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones) to introduce diverse substituents.

R² (Ethyl Group): While modification at this position is less straightforward, the synthesis could be adapted to introduce other alkyl or aryl groups at the N-4 position of the piperazine ring, creating another axis of diversity.

R³ (Piperazine Core): The piperazine ring itself provides a constrained conformational scaffold, which is beneficial for presenting substituents in well-defined spatial orientations for interaction with biological targets. nih.gov

By systematically varying the substituents at these positions using solid-phase or solution-phase parallel synthesis techniques, large libraries of related compounds can be rapidly generated. nih.govnih.gov These libraries can then be screened against various biological targets to identify novel lead compounds for drug development. The inherent drug-like properties of the piperazine core, such as good water solubility and metabolic stability, make this scaffold particularly attractive for such endeavors. tandfonline.commdpi.com

Biological Interactions and Mechanistic Insights Non Clinical Focus

In Vitro Assessment of Molecular Target Engagement

The initial characterization of a compound's biological activity involves in vitro assays to determine its interaction with specific molecular targets. For derivatives of piperazine (B1678402), these targets often include enzymes, cell surface receptors, and nucleic acids.

Enzyme Inhibition Studies

The piperazine scaffold is a common feature in many enzyme inhibitors. Studies on related piperazine-containing molecules have explored their potential to inhibit a range of enzymes critical for various biological processes. For instance, certain multi-target ligands incorporating a piperazine moiety have been investigated for their ability to inhibit cholinesterase and monoamine oxidase, enzymes relevant to neurodegenerative diseases. While specific data for 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione is not extensively documented in publicly available research, the structural class to which it belongs has been a key area of interest in the development of inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial for cell proliferation. nih.gov The general strategy involves designing molecules that can fit into the active site of the enzyme, thereby blocking its function.

Receptor Binding and Ligand Affinity Profiling

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.govnih.gov These interactions are central to their pharmacological effects. For example, the anxiolytic drug buspirone, which contains a piperazine ring, exhibits its therapeutic effect through partial agonism at 5-HT1A receptors. mdpi.com Similarly, many antipsychotic medications feature a piperazine moiety that contributes to their binding affinity for dopamine D2 receptors. mdpi.comnih.gov

DNA/RNA Interaction Mechanisms

Certain molecules containing planar aromatic systems can interact with nucleic acids through mechanisms such as intercalation or groove binding. nih.govmdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of a DNA double helix, while groove binding involves the non-covalent association of a ligand within the major or minor grooves of the DNA. nih.govmdpi.com Molecular docking studies and fluorescence spectroscopy are common methods to investigate these interactions. nih.gov For example, derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been shown to bind to the minor groove of DNA. nih.gov The piperazine ring in these compounds can participate in π-type interactions with aromatic amino acids in the nucleic acid binding domain. nih.gov

Structure-Activity Relationship (SAR) Investigations for In Vitro Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For piperazine derivatives, SAR investigations have revealed key structural features that govern their potency and selectivity for various targets.

For instance, in the context of antimycobacterial agents, modifications to the N-arylpiperazine structural motif have been shown to significantly impact efficacy. mdpi.com The introduction of lipophilic substituents on the phenyl ring can enhance activity against certain mycobacterial strains. mdpi.com Similarly, in the development of ligands for dopamine receptors, altering the substituents on the phenyl ring of N-phenylpiperazine analogs can modulate their affinity and selectivity for D2 versus D3 receptor subtypes. mdpi.com These studies highlight the importance of the electronic and steric properties of the substituents on the piperazine scaffold in determining the biological profile of the molecule.

Characterization of Molecular Mechanisms of Action in Model Biological Systems

Elucidating the precise molecular mechanism of action of a compound is crucial for understanding its biological effects. While detailed mechanistic studies for this compound are not extensively reported, research on related piperazine derivatives provides insights into potential pathways. For example, some piperazine-containing compounds have been shown to modulate intracellular signaling pathways by acting as agonists or antagonists at specific receptors. nih.govnih.gov The functional consequences of these receptor interactions can be assessed in cell-based assays that measure downstream signaling events, such as changes in second messenger levels or gene expression.

Development of Biochemical Probes and Research Tools

Compounds with well-defined biological activities can be valuable as biochemical probes and research tools to investigate biological processes. For example, a potent and selective enzyme inhibitor can be used to study the physiological role of that enzyme. Similarly, a high-affinity receptor ligand can be utilized to map the distribution of that receptor in tissues or to study its function. Piperazine-substituted fluorophores, such as those based on the BODIPY core, have been developed as fluorescent probes for various biological applications, including photodynamic therapy and protein binding studies. mdpi.com The piperazine moiety in these probes can be functionalized to target specific cellular components or to modulate the photophysical properties of the dye. mdpi.com

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis of Chiral Analogues

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, and the introduction of chirality can significantly influence biological activity. nih.govrsc.org Future research will likely focus on the development of efficient asymmetric syntheses for the chiral analogues of 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione. The presence of a stereocenter at the C-5 or C-6 position of the piperazine ring could lead to enantiomers with distinct pharmacological profiles.

Current strategies for the asymmetric synthesis of chiral piperazines often involve the use of chiral pool starting materials, chiral auxiliaries, or catalytic asymmetric methods. nih.govthieme-connect.comdicp.ac.cn For instance, methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols have shown success in producing chiral piperazin-2-ones with excellent enantioselectivity. dicp.ac.cn Similar approaches could be adapted for the synthesis of chiral 2,3-diones. Another promising avenue is the use of chiral ligands in transition-metal-catalyzed reactions to induce asymmetry. nih.gov

Future advancements may include the development of organocatalytic methods, which offer a metal-free and often more environmentally benign approach to asymmetric synthesis. The ultimate goal would be to establish a scalable and stereoselective route to access enantiomerically pure forms of this compound derivatives, enabling a thorough investigation of their stereospecific biological activities.

Exploration of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful tool for identifying novel biological targets for uncharacterized compounds. nih.govnih.govvipergen.com Given the prevalence of the piperazine motif in a wide range of biologically active molecules, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. rsc.orgmdpi.com

A future research direction would involve the screening of a library of analogues of this compound against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. thermofisher.com The structural features of this compound, including the piperazine-2,3-dione core and the aminoethyl side chain, provide multiple points for interaction with biological macromolecules.

The data generated from HTS campaigns can be used to build structure-activity relationships (SAR), guiding the design of more potent and selective modulators of identified targets. nih.gov This approach could uncover unexpected therapeutic applications for this class of compounds, potentially in areas such as oncology, neuroscience, or infectious diseases.

Integration with Advanced Material Science Applications

While the primary focus for piperazine derivatives has been in pharmaceuticals, their unique structural and chemical properties also make them interesting candidates for applications in material science. acs.org The presence of multiple nitrogen atoms in the piperazine ring of this compound allows for coordination with metal ions, suggesting potential use in the development of metal-organic frameworks (MOFs) or as ligands in catalysis. rsc.org

Furthermore, piperazine-containing polymers have been investigated for various applications. The diamine nature of the parent piperazine structure allows for its incorporation into polyamides or polyureas. The specific substitutions on this compound could be tailored to influence the properties of such polymers, potentially leading to materials with novel thermal, mechanical, or optical characteristics.

Another area of exploration could be the use of these compounds as permeation enhancers in drug delivery systems, a property that has been observed with other piperazine derivatives. acs.org The ability to functionalize the core structure could allow for the fine-tuning of its interaction with biological membranes.

Theoretical Prediction and Validation of Novel Reactivity Pathways

Computational chemistry offers a powerful tool for predicting the reactivity and properties of novel molecules, saving significant time and resources in experimental studies. purdue.edunih.gov In the case of this compound, theoretical calculations can be employed to explore its conformational landscape, electronic properties, and potential reaction pathways.

Density functional theory (DFT) calculations, for example, can be used to predict the most stable conformations of the molecule and to understand the reactivity of different functional groups. acs.org This can guide the design of synthetic routes and predict potential side reactions. For instance, the reactivity of the dione (B5365651) carbonyls and the aminoethyl side chain can be computationally assessed to devise selective modification strategies.

Furthermore, molecular dynamics (MD) simulations could be used to study the interaction of this compound with potential biological targets identified through HTS. These simulations can provide insights into the binding mode and the key interactions driving affinity, which is invaluable for the rational design of more potent analogues. nih.gov The validation of these theoretical predictions through targeted experiments will be a crucial step in advancing the understanding of this compound's chemical behavior.

Development of Next-Generation Synthetic Methodologies

The synthesis of complex heterocyclic molecules like this compound can benefit from the development of next-generation synthetic methodologies that offer improved efficiency, sustainability, and access to chemical diversity. mdpi.commdpi.comrsc.org

Future research in this area could focus on the application of flow chemistry for the synthesis of this compound and its derivatives. Flow synthesis often allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Another promising area is the use of photoredox catalysis, which can enable novel bond formations under mild conditions. organic-chemistry.org

Moreover, the development of multicomponent reactions (MCRs) for the construction of the piperazine-2,3-dione core would be a significant advancement. rsc.org MCRs allow for the formation of complex molecules from simple starting materials in a single step, which is highly atom-economical and efficient. The exploration of novel C-H functionalization techniques could also provide direct routes to modify the piperazine scaffold without the need for pre-functionalized starting materials. mdpi.com These modern synthetic strategies will be instrumental in unlocking the full potential of this compound and its analogues for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of diamines to form the piperazine core, followed by stepwise functionalization. For example, the chloroacetyl group can be introduced via nucleophilic substitution using chloroacetyl chloride under basic conditions (e.g., triethylamine). Ethyl and aminoethyl substituents are added via alkylation or reductive amination. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield and purity. Intermediate purification via flash chromatography (10% methanol/ammonium hydroxide) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Resolves proton environments, such as ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) and piperazine ring protons (δ 2.6–3.0 ppm). Aromatic substituents (if present) appear at δ 7.2–7.4 ppm .

- HRMS : Confirms molecular weight (e.g., [M]+ calculated for C8H14N4O2: 198.1118). EI-HRMS is preferred for fragmentation pattern analysis .

- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹ for dione groups) and amine N-H stretches (3300–3500 cm⁻¹) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Receptor binding : Test affinity for dopamine/serotonin transporters (DAT/SERT) using radioligand displacement assays (IC50 determination) .

- Enzymatic inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via spectrophotometric methods .

- Cellular toxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines to establish preliminary safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., fluorine) to enhance lipophilicity or binding affinity .

- Aminoethyl modification : Convert the primary amine to a secondary or tertiary amine (e.g., via reductive alkylation) to alter pharmacokinetic properties.

- Validation : Compare IC50 values across analogs using standardized assays (e.g., DAT binding ).

Q. What computational strategies are used to predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DAT/SERT. Focus on piperazine-dione hydrogen bonding with conserved residues (e.g., Asp98 in DAT) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distributions and reactive sites .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and cell lines.

- Orthogonal validation : Confirm binding affinity via SPR (surface plasmon resonance) alongside radioligand assays .

- Meta-analysis : Compare data with structurally related compounds (e.g., 1-Ethylpiperazine-2,3-dione impurities ) to identify trends.

Q. What strategies mitigate challenges in impurity profiling during synthesis?

- Methodological Answer :

- HPLC-MS : Use C18 columns (e.g., Ascentis® Express) with gradient elution (5→95% acetonitrile/0.1% formic acid) to separate and identify byproducts (e.g., unreacted intermediates) .

- Reference standards : Compare retention times and mass spectra with certified impurities (e.g., 1-Ethylpiperazine-2,3-dione, CAS 59702-31-7 ).

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.